Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Overview
Description
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H13F3N4O2S and its molecular weight is 358.34 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 1427460-39-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity based on recent research findings and case studies.
Research indicates that this compound may function as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway involved in cell proliferation and differentiation. The inhibition of this pathway can lead to programmed cell death (apoptosis) and reduced cell proliferation, making it a candidate for cancer therapeutics .
Anticancer Activity
- Hedgehog Signaling Inhibition : Studies have shown that compounds similar to this compound effectively inhibit the Hh signaling cascade. This inhibition is linked to inducing apoptosis in cancer cells and has been highlighted as a promising mechanism for treating various cancers .
- Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structures were tested against human breast cancer cells and showed a dose-dependent response in reducing cell viability .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicated effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 25 µg/mL |
P. aeruginosa | 30 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound involves several steps including nucleophilic substitutions and cyclization reactions. Various derivatives have been synthesized to enhance biological activity and optimize pharmacokinetic properties.
Properties
IUPAC Name |
methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-23-12(22)10-7-3-5-21(6-8(7)24-11(10)18)13-19-4-2-9(20-13)14(15,16)17/h2,4H,3,5-6,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLZSJPGAZBUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C3=NC=CC(=N3)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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